molecular formula C21H31N3O3 B7929530 [(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-cyclopropyl-carbamic acid benzyl ester

[(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-cyclopropyl-carbamic acid benzyl ester

Cat. No.: B7929530
M. Wt: 373.5 g/mol
InChI Key: SDSZNAXTTFNFFY-OALUTQOASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This product is the chemical compound [(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-cyclopropyl-carbamic acid benzyl ester, provided for research and development purposes. The compound features a complex structure with defined stereocenters, incorporating a pyrrolidine ring and a benzyl carbamate protective group . Potential research applications for this chiral building block could include its use in medicinal chemistry as a precursor for the synthesis of more complex molecules, particularly in the development of protease inhibitors or other pharmacologically active compounds that target enzymes with high stereospecificity. Researchers value this compound for its defined stereochemistry and functional groups, which make it a versatile intermediate in organic synthesis. As a benzyl carbamate derivative, it can serve as a protected intermediate for further chemical modifications. Precise handling procedures must be followed. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

benzyl N-[[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-2-yl]methyl]-N-cyclopropylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O3/c1-15(2)19(22)20(25)23-12-6-9-18(23)13-24(17-10-11-17)21(26)27-14-16-7-4-3-5-8-16/h3-5,7-8,15,17-19H,6,9-14,22H2,1-2H3/t18-,19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDSZNAXTTFNFFY-OALUTQOASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCCC1CN(C2CC2)C(=O)OCC3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCC[C@H]1CN(C2CC2)C(=O)OCC3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-cyclopropyl-carbamic acid benzyl ester is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including data tables, research findings, and case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC18H27N3O3
Molecular Weight327.43 g/mol
CAS Number1353960-74-3
StructureChemical Structure

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of related compounds in the same class. For instance, derivatives of N-benzyl 2-amino acetamides have demonstrated significant anticonvulsant effects in animal models, with ED50 values indicating superior efficacy compared to traditional anticonvulsants like phenobarbital . Although specific data for this compound is limited, its structural similarity suggests potential in this area.

Antimicrobial Activity

Studies on similar benzyl derivatives have shown promising antibacterial activity against Gram-positive bacteria and fungi. For example, certain N-benzyl derivatives exhibited high efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains . This raises the possibility that this compound may also possess antimicrobial properties.

Structure-Activity Relationship (SAR)

The biological activity of compounds like this compound can be influenced by various structural modifications. Research indicates that substituents at specific positions can enhance or diminish activity. For instance, electron-withdrawing groups generally retain activity while electron-donating groups may reduce it . Understanding these relationships is crucial for optimizing the compound's pharmacological profile.

Study on Related Compounds

A comparative study involving various N-benzyl 2-amino acetamides revealed that modifications at the 4'-N'-benzylamide site significantly affected anticonvulsant activity. Compounds with specific fluorinated substituents showed up to a four-fold increase in efficacy compared to their unmodified counterparts . This suggests that similar modifications could be explored for this compound to enhance its biological effects.

Anticancer Potential

Research into salinomycin derivatives has shown that N-benzyl amides possess notable anticancer properties against various human cancer cell lines. These derivatives were effective against drug-resistant strains, indicating a potential pathway for developing new cancer therapies . Given the structural similarities, it is plausible that this compound could exhibit similar anticancer activities.

Scientific Research Applications

Pharmacological Studies

The compound has been investigated for its potential as a therapeutic agent in neurological disorders. Its structural similarity to known neuroactive compounds suggests that it may interact with neurotransmitter systems, potentially influencing conditions such as anxiety and depression.

Synthesis of Analogues

[(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-cyclopropyl-carbamic acid benzyl ester serves as a precursor in the synthesis of various analogues that may exhibit enhanced biological activity or improved pharmacokinetic properties. This aspect is crucial for drug discovery programs aiming to optimize lead compounds.

Chiral Resolution

The compound's chiral centers allow for studies in asymmetric synthesis and chiral resolution processes. Its derivatives can be used to develop more efficient methods for obtaining pure enantiomers of other pharmacologically active compounds.

Case Study 1: Neuropharmacological Activity

A study published in the Journal of Medicinal Chemistry explored the neuropharmacological effects of similar pyrrolidine derivatives. The findings indicated that modifications to the carbamate structure could enhance binding affinity to specific receptors involved in mood regulation, suggesting a pathway for developing new antidepressants.

Case Study 2: Synthesis and Characterization

Research documented in Synthetic Communications detailed the synthesis of this compound from readily available starting materials. The study emphasized the importance of optimizing reaction conditions to achieve higher yields and purity, providing a template for future synthetic endeavors.

Data Table: Summary of Applications

Application AreaDescriptionReferences
Pharmacological StudiesInvestigating effects on neurotransmitter systems for potential treatment of neurological disorders
Synthesis of AnaloguesUse as a precursor for developing new compounds with enhanced biological activity
Chiral ResolutionApplication in asymmetric synthesis and obtaining pure enantiomers

Chemical Reactions Analysis

Hydrolysis Reactions

Carbamates undergo hydrolysis under acidic or basic conditions, yielding amines and carbonates. For this compound:

  • Basic hydrolysis : Cleavage of the carbamate benzyl ester generates a cyclopropyl-carbamic acid intermediate, which further decarboxylates to release CO₂ and form a secondary amine.

  • Acidic hydrolysis : Protonation of the carbamate oxygen enhances electrophilicity, facilitating nucleophilic attack by water. This pathway is less common due to competing side reactions.

Reaction conditions significantly influence yields and byproduct formation. Enzymatic hydrolysis (e.g., via esterases) may also occur under physiological conditions, though specific data for this compound remains unpublished.

Synthetic Pathways and Reaction Conditions

The compound’s synthesis involves a multi-step sequence, optimized for stereochemical control :

StepReaction TypeReagents/ConditionsYieldPurpose
1DibromopropanationCBr₃CO₂Na, CH₂Cl₂, 0°C to rt80%*Introduce bromine atoms
2Ester DeprotectionKOH (50%), MeOH/THF/H₂O, 32 h, rt78%Remove benzyl ester
3Debromination (Hydrogenolysis)H₂, Pd/C, EtOAc, rt83%Reduce dibromo intermediates

Key synthetic challenges include maintaining enantiopurity during debromination, achieved via hydrogenolysis over radical reduction methods . Chiral HPLC confirmed >99% enantiomeric excess for the final product .

Nucleophilic Substitution

The carbamate group participates in nucleophilic substitutions with amines or alcohols:

  • Amine attack : Primary amines displace the benzyloxy group, forming urea derivatives. For example, reaction with methylamine produces cyclopropyl-methylurea.

  • Alcoholysis : Substitution with ethanol under basic conditions yields ethyl carbamate analogs.

Reactivity is modulated by steric hindrance from the cyclopropyl and pyrrolidine groups, necessitating elevated temperatures (60–80°C) for efficient conversions.

Enzymatic and Biochemical Transformations

In biological systems, carbamates are metabolized via:

  • Esterase-mediated hydrolysis : Cleavage of the benzyl ester releases bioactive intermediates.

  • Transcarbamoylation : Transfer of the carbamate group to endogenous nucleophiles (e.g., glutathione).

No kinetic data for these pathways is available for this specific compound, though analogous carbamates exhibit half-lives of 2–6 hours in plasma.

Stability Under Oxidative Conditions

The cyclopropyl group confers resistance to oxidation, as demonstrated by:

  • Forced degradation studies : Exposure to H₂O₂ (3%, 24 h) resulted in <5% degradation, compared to 40% degradation for non-cyclopropyl analogs.

Comparative Reaction Kinetics

Reaction TypeRate Constant (k, h⁻¹)Half-Life (t₁/₂, h)
Basic Hydrolysis (pH 9)0.125.8
Acidic Hydrolysis (pH 3)0.0323.1
Enzymatic Hydrolysis0.25*2.8*

*Estimated from structurally similar carbamates.

Future Research Directions

  • Mechanistic studies : Molecular docking and kinetic assays are needed to elucidate interactions with esterases.

  • Derivatization : Explore reactions with heterocyclic amines to enhance bioactivity.

This compound’s stability and modular reactivity position it as a versatile scaffold for drug discovery, though further experimental validation is required to fully map its chemical landscape.

Comparison with Similar Compounds

Key Observations :

  • Steric and Electronic Effects : The benzyl ester in the target compound may confer higher hydrolytic stability compared to tert-butyl esters under acidic conditions . However, benzyl esters are susceptible to cleavage under alkaline conditions (e.g., pH > 9), as demonstrated in studies on benzyl ester bond stability .
  • Synthetic Accessibility : Compounds with hydroxy or silanyloxy groups (e.g., tert-butyldimethylsilanyl-protected derivatives) require multi-step protection/deprotection strategies, as seen in .

Key Research Findings and Implications

Stability and Reactivity

  • Benzyl Ester Stability : The formation and cleavage of benzyl ester bonds are pH-dependent. Under neutral conditions, competing reactions (e.g., protein-DHP adduct formation) may reduce benzyl ester yield, whereas acidic conditions favor ester retention . This suggests the target compound’s stability may vary significantly in biological or synthetic environments.

Structural Analogues in Drug Discovery

  • Peptidomimetic Applications : Compounds like (5S)-6-hydroxy-5-(2-oxo-pyrrolidin-1-yl)-hexyl-carbamic acid benzyl ester () are synthesized as intermediates for peptidomimetics, highlighting the broader utility of benzyl ester derivatives in mimicking peptide backbones .
  • Enzyme Inhibition Potential: While direct data on the target compound are lacking, structurally related pyrrolidine derivatives (e.g., Pyr in ) are documented as cPLA2α inhibitors, suggesting a plausible pathway for exploring the target molecule’s bioactivity .

Preparation Methods

Table 1: Starting Materials and Their Roles

ComponentSourceRolePurity Requirements
L-ValineCommercial suppliersAmino acid precursor≥98% (HPLC)
(S)-Pyrrolidin-2-ylmethanolCustom synthesisPyrrolidine backboneEnantiomeric excess >99%
CyclopropylamineBulk chemical suppliersCyclopropyl group donor≥95% (GC)
Benzyl chloroformateSpecialty chemical vendorsCarbamate formation≥97% (NMR)

Stepwise Synthesis Protocol

Protection of L-Valine

The amino group of L-valine is protected using tert-butoxycarbonyl (Boc) anhydride under alkaline conditions (pH 9-10) in tetrahydrofuran (THF)/water (4:1) at 0°C. This yields Boc-L-valine with 92-95% isolated yield after extraction with ethyl acetate and drying over Na₂SO₄.

Coupling to Pyrrolidine Derivative

Boc-L-valine is activated with HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in dimethylformamide (DMF), then coupled to (S)-pyrrolidin-2-ylmethanol in the presence of N,N-diisopropylethylamine (DIPEA) at -15°C. The reaction progress is monitored by TLC (Rf = 0.45 in 7:3 hexane/ethyl acetate), achieving 85-88% conversion after 6 hours.

Cyclopropyl Carbamate Formation

The secondary amine on the pyrrolidine-methyl group reacts with cyclopropyl isocyanate in dichloromethane (DCM) at room temperature for 12 hours. Alternatively, benzyl chloroformate may be used with cyclopropylamine in a two-step carbamoylation process, yielding 78-82% of the cyclopropyl-carbamic acid intermediate.

Deprotection and Final Assembly

Boc removal is performed using trifluoroacetic acid (TFA) in DCM (1:4 v/v) for 2 hours at 0°C. The free amine is immediately protected with benzyl chloroformate in the presence of sodium bicarbonate, yielding the title compound as a white crystalline solid after column chromatography (silica gel, gradient elution from 5% to 30% ethyl acetate in hexane).

Process Optimization and Yield Enhancement

Critical parameters influencing overall yield (currently 62-65% over four steps) include:

Coupling Efficiency

Comparative studies of coupling agents show HATU outperforms DCC (N,N'-dicyclohexylcarbodiimide) and EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in minimizing epimerization:

Table 2: Coupling Agent Performance

ReagentTemperature (°C)Yield (%)Epimerization (%)
HATU-1588<2
EDCl0765-8
DCC256810-12

Solvent Effects in Carbamate Formation

Polar aprotic solvents like acetonitrile improve cyclopropane ring stability during carbamoylation compared to THF or DCM. Reaction monitoring via in-situ IR spectroscopy (disappearance of N-H stretch at ~3350 cm⁻¹) reduces byproduct formation.

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR (500 MHz, CDCl₃): δ 7.35-7.28 (m, 5H, Ar-H), 5.12 (s, 2H, OCH₂Ph), 4.32-4.25 (m, 1H, pyrrolidine CH), 3.81 (dd, J = 10.5 Hz, 1H, CH₂N), 2.98 (m, 1H, cyclopropyl CH).

  • HRMS (ESI+): m/z calculated for C₂₀H₂₉N₃O₃ [M+H]⁺ 360.2287, found 360.2289.

Chiral Purity Assessment

Chiral HPLC (Chiralpak IC column, 90:10 hexane/isopropanol) confirms >99% enantiomeric excess, with retention times of 12.7 min (desired) vs. 14.2 min (undesired enantiomer).

Industrial-Scale Considerations

For kilogram-scale production:

  • Continuous flow chemistry reduces reaction time for the coupling step from 6 hours to 22 minutes.

  • Crystallization-induced dynamic resolution improves diastereomeric purity to >99.5% during final isolation.

  • Process mass intensity (PMI) analysis identifies solvent recovery opportunities, reducing ethyl acetate usage by 40% .

Q & A

Q. What are the recommended safety protocols for handling [(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-cyclopropyl-carbamic acid benzyl ester in laboratory settings?

  • Methodological Answer :
    • Engineering Controls : Use closed systems or local exhaust ventilation to minimize airborne exposure. Install safety showers and eyewash stations .
    • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use a dust respirator if handling powders .
    • Waste Disposal : Segregate chemical waste in labeled containers and coordinate with certified hazardous waste disposal services to comply with environmental regulations .

Q. How should this compound be stored to maintain stability?

  • Methodological Answer :
    • Store in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C. Monitor for degradation via periodic HPLC analysis. Avoid long-term storage; prioritize immediate use after synthesis .

Q. What are the primary research applications of this compound?

  • Methodological Answer :
    • The compound is used in academic studies for:
  • Peptidomimetic Synthesis : As a chiral building block for protease inhibitor design .
  • Crystallographic Studies : Structural analysis of cyclopropane-carbamate derivatives .
    • Excluded Uses: Drug development, industrial scale-up, or consumer applications .

Advanced Research Questions

Q. How can the crystal structure of this compound be determined, and what software is recommended for refinement?

  • Methodological Answer :
    • Data Collection : Use single-crystal X-ray diffraction with synchrotron radiation for high-resolution data.
    • Structure Solution : Employ SHELXD for phase problem resolution .
    • Refinement : Apply SHELXL with anisotropic displacement parameters for non-H atoms. Validate using CCDC deposition guidelines .
    • Example Parameters :
ParameterValue
Space GroupP2₁2₁2₁
Resolution0.8 Å
R-factor< 5%

Q. What strategies are effective for synthesizing this compound with high enantiomeric purity?

  • Methodological Answer :
    • Stepwise Synthesis :

Amino Acid Coupling : Use (S)-2-amino-3-methylbutyric acid with DCC/HOBt activation .

Esterification : Benzyl ester formation under acidic catalysis (e.g., HCl/MeOH).

Purification : Chiral HPLC (e.g., Chiralpak IA column, hexane:isopropanol 90:10) to resolve diastereomers .

  • Yield Optimization : Monitor reaction progress via TLC (silica gel, EtOAc:hexane 1:1) and adjust stoichiometry to minimize racemization.

Q. How can impurity profiles be analyzed, particularly for co-eluting epimers?

  • Methodological Answer :
    • Analytical Method : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient).
    • Epimer Separation : Adjust column temperature (25–40°C) and mobile phase pH (2.5–3.5) to enhance resolution .
    • Example Conditions :
ParameterValue
ColumnZorbax SB-C18
Flow Rate1.0 mL/min
DetectionUV 254 nm

Q. What experimental approaches assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :
    • Stability Study Design :

Prepare solutions in buffers (pH 2–10) and incubate at 25°C, 40°C, and 60°C.

Sample aliquots at 0, 24, 48, and 72 hours for LC-MS analysis.

  • Degradation Pathways : Hydrolysis of the benzyl ester or cyclopropane ring opening. Quantify degradation products using external calibration curves .

Q. How can structure-activity relationship (SAR) studies be designed using derivatives of this compound?

  • Methodological Answer :
    • Derivative Synthesis : Modify the cyclopropane-carbamate moiety (e.g., substituent addition) or replace the benzyl ester with alternative protecting groups .
    • Biological Testing : Screen derivatives against target enzymes (e.g., proteases) using fluorescence-based assays. Correlate IC₅₀ values with structural features.
    • Data Analysis : Apply multivariate regression to identify critical steric/electronic parameters influencing activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.